

Application Note: Gas Chromatography Methods for Residual Solvent Analysis in Dapagliflozin

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Compound of Interest						
Compound Name:	Dapagliflozin impurity					
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Introduction

Dapagliflozin is an active pharmaceutical ingredient (API) used in the treatment of type 2 diabetes. The manufacturing process of Dapagliflozin may involve the use of various organic solvents. These solvents are not completely removed during the manufacturing process and remain as impurities in the final product. Regulatory bodies such as the International Council for Harmonisation (ICH) have set strict limits for the presence of these residual solvents in pharmaceutical products to ensure patient safety.[1][2][3] This application note describes a headspace gas chromatography (HS-GC) method coupled with a flame ionization detector (FID) for the identification and quantification of residual solvents in Dapagliflozin.

Principle

Headspace gas chromatography is a technique used for the analysis of volatile organic compounds in solid or liquid samples. The sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile solvents to partition into the headspace gas. A portion of the headspace gas is then injected into the gas chromatograph, where the solvents are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated solvents are then detected by a flame ionization detector, and their concentration is determined by comparing the peak areas to those of known standards.

Experimental Protocols



Two distinct methods have been developed for the analysis of residual solvents in different forms of Dapagliflozin: Dapagliflozin Amorphous and Dapagliflozin propanediol hydrate.

Method 1: Analysis of Residual Solvents in Dapagliflozin Amorphous[4][5][6]

This method is designed for the quantification of 12 residual solvents in Dapagliflozin Amorphous.

Instrumentation and Chromatographic Conditions:

- Gas Chromatograph: Agilent Gas Chromatograph equipped with a headspace sampler and Flame Ionization Detector (FID).
- Column: DB-624 (60 m x 0.53 mm I.D., 3.0 μm film thickness).[4]
- Carrier Gas: Nitrogen at a constant pressure of 7.0 psi.[4]
- Injector Temperature: 180°C.
- Detector Temperature: 220°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 10 minutes.
 - Ramp: 10°C/minute to 240°C.
 - Hold at 240°C for 5 minutes.
- Split Ratio: 10:1.
- Headspace Parameters:
 - Vial Equilibration Temperature: 90°C.
 - Vial Equilibration Time: 10 minutes.



Sample Preparation:

- Accurately weigh approximately 200 mg of the Dapagliflozin Amorphous sample into a 20 mL headspace vial.
- Add 10 mL of N-methyl-2-pyrrolidone (NMP) as the diluent.[4]
- Immediately cap and seal the vial with a Teflon-lined septum and an aluminum crimp cap.

Standard Preparation:

Prepare a stock solution containing all 12 residual solvents. Prepare working standard solutions by diluting the stock solution with NMP to achieve the desired concentrations, typically at the ICH limit for each solvent.

Method 2: Analysis of Residual Solvents in Dapagliflozin Propanediol Hydrate[7][8]

This method is suitable for the determination of 9 organic volatile impurities in Dapagliflozin propanediol monohydrate raw material and its dosage forms.

Instrumentation and Chromatographic Conditions:

- Gas Chromatograph: Agilent Gas Chromatograph with HS-GC-FID.
- Column: Agilent DB-624 (30 m x 0.530 mm, 3.0 μm film thickness).[5][6]
- Carrier Gas: Nitrogen.[5][6]
- Total Run Time: 20 minutes.[5][6]

Sample Preparation:

- Diluent: Dimethyl sulfoxide (DMSO).[5][6]
- Details on the exact sample weight and diluent volume were not specified in the provided search results. A common practice is to dissolve a known amount of the sample in the diluent to achieve a concentration suitable for headspace analysis.



Data Presentation

The quantitative performance of the described methods is summarized in the tables below.

Table 1: Method 1 - Quantitative Data for Residual Solvents in Dapagliflozin Amorphous

Solvent	ICH Class	Limit of Detection (LOD) (ppm)	Limit of Quantification (LOQ) (ppm)	Recovery (%)
Methanol	2	10	30	98.5 - 102.1
Ethanol	3	15	45	97.1 - 101.5
Diethyl ether	3	5	15	99.2 - 103.0
Methyl acetate	3	10	30	98.8 - 102.4
Dichloromethane	2	2	6	97.9 - 101.8
Ethyl acetate	3	10	30	99.1 - 102.7
Tetrahydrofuran	2	5	15	98.3 - 102.0
Cyclohexane	2	5	15	97.5 - 101.2
Isopropyl acetate	3	10	30	98.6 - 102.5
Methyl isobutyl ketone	2	10	30	97.8 - 101.7
Toluene	2	3	9	98.2 - 102.3
Chlorobenzene	2	1	3	97.4 - 101.1

Note: The recovery percentages were reported to be in the range of 97.1% to 103.0% for all 12 solvents.

Table 2: Method 2 - Quantitative Data for Residual Solvents in Dapagliflozin Propanediol Hydrate[5][7]



Solvent	ICH Class	Limit of Detection (LOD) (ppm)	Limit of Quantification (LOQ) (ppm)	Recovery (%)
Methanol	2	Not specified	Not specified	100.2 - 111.54
Ethanol	3	Not specified	Not specified	100.2 - 111.54
Diethyl ether	3	Not specified	Not specified	100.2 - 111.54
Acetonitrile	2	Not specified	Not specified	100.2 - 111.54
Dichloromethane	2	Not specified	Not specified	100.2 - 111.54
n-Hexane	2	Not specified	Not specified	100.2 - 111.54
Ethyl acetate	3	Not specified	Not specified	100.2 - 111.54
Tetrahydrofuran	2	Not specified	Not specified	100.2 - 111.54
Toluene	2	Not specified	Not specified	100.2 - 111.54

Note: The recovery percentages were reported to be in the range of 100.2% to 111.54% for all nine solvents.[5][7] Specific LOD and LOQ values were not provided in the search results.

Method Validation

The analytical methods for residual solvent analysis must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8] Key validation parameters include:

- Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
- Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

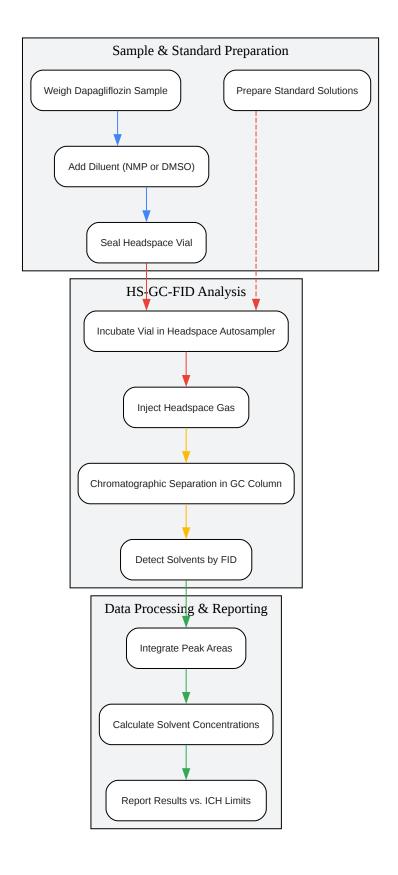


- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow and Signaling Pathways

The logical workflow for the analysis of residual solvents in Dapagliflozin is depicted in the following diagram.





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Caption: Workflow for GC Analysis of Residual Solvents in Dapagliflozin.



Conclusion

The described gas chromatography methods with headspace sampling are suitable for the determination of residual solvents in Dapagliflozin. These methods are sensitive, accurate, and robust, meeting the requirements of regulatory guidelines such as ICH Q3C. The validation of these methods in accordance with ICH Q2(R1) ensures reliable and consistent results for quality control in the pharmaceutical industry.

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